7-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)-3-phenyl-4H-chromen-4-one
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Overview
Description
7-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)-3-phenyl-4H-chromen-4-one is a complex organic compound that features a unique combination of benzodioxin and chromenone structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)-3-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 6-chloro-4H-benzo[d][1,3]dioxin-8-yl methanol with 3-phenyl-4H-chromen-4-one under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
7-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)-3-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 7-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)-3-phenyl-4H-chromen-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural motifs. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)-chromen-4-one: Shares a similar core structure but lacks the methoxy group.
4-(4-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Contains a benzo[d][1,3]dioxin moiety but differs in other structural aspects.
Uniqueness
The uniqueness of 7-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)-3-phenyl-4H-chromen-4-one lies in its combination of benzodioxin and chromenone structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-phenylchromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClO5/c25-18-8-16-11-27-14-30-24(16)17(9-18)12-28-19-6-7-20-22(10-19)29-13-21(23(20)26)15-4-2-1-3-5-15/h1-10,13H,11-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSHADPIQOZCHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)COC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC=CC=C5)OCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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